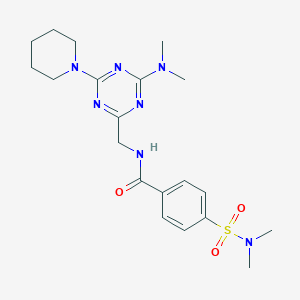

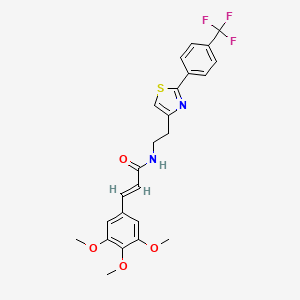

![molecular formula C15H21ClN2 B2600140 [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride CAS No. 23690-87-1](/img/structure/B2600140.png)

[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” is a chemical compound . It’s related to carbazole derivatives, which have been studied for their antimycobacterial activity .

Synthesis Analysis

A series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed and synthesized as butyrylcholinesterase inhibitors . The synthesis process involved the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole .Scientific Research Applications

Synthesis and Characterization

Efficient Asymmetric Synthesis : A study described an efficient asymmetric synthesis of a related compound, highlighting the potential of carbazole derivatives in the treatment of human papillomavirus infections. This synthesis utilized asymmetric reductive amination, showcasing the chemical versatility of carbazole compounds in creating biologically active molecules (Boggs et al., 2007).

Carbazole Schiff Bases : Research on the synthesis and optical characterization of novel carbazole Schiff bases demonstrated their potential as active emissive layers for organic light emitting diodes. The study emphasized the role of carbazole derivatives in improving photoluminescence properties, which is crucial for the development of advanced optical materials (Çiçek et al., 2018).

Biomedical Applications

Antibacterial and Anticancer Activities : A series of novel carbazole derivatives were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Some derivatives showed significant activity against bacterial and fungal strains, as well as cytotoxic effects on human breast cancer cell lines, indicating the potential of carbazole compounds in developing new therapeutic agents (Sharma et al., 2014).

Neuroprotective Effects : Another study focused on the synthesis of carbazole-γ-carboline conjugates and their effects on neuronal NMDA receptors, microtubule polymerization, and mitochondrial functions. These findings suggest the potential use of carbazole derivatives as multitarget neuroprotectors, offering a promising approach to treating neurodegenerative diseases (Sokolov et al., 2016).

Material Science Applications

- Catalysis : Research on divalent heteroleptic ytterbium complexes with carbazol-9-yl ligands revealed their effectiveness as catalysts for intermolecular styrene hydrophosphination and hydroamination. This highlights the role of carbazole derivatives in catalysis, contributing to the development of efficient synthetic methods (Basalov et al., 2014).

Mechanism of Action

Target of Action

The primary target of the compound “[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” is butyrylcholinesterase (BChE) . BChE is an enzyme that is considered a useful therapeutic target for Alzheimer’s disease (AD) .

Mode of Action

“this compound” interacts with its target, BChE, by inhibiting its activity . This compound has been found to be a potent inhibitor of BChE, with IC50 values indicating strong inhibitory activity .

Biochemical Pathways

The inhibition of BChE by “this compound” affects the cholinergic neurotransmission pathway . BChE plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. By inhibiting BChE, this compound can potentially increase acetylcholine levels, which could have beneficial effects in conditions like AD where acetylcholine levels are typically reduced .

Pharmacokinetics

It is noted that the compound demonstrated properties in accordance with lipinski’s rule , which suggests favorable absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of “this compound” include the inhibition of BChE and potential neuroprotective effects . In vivo studies of similar compounds have shown memory improvement in models of scopolamine-induced impairment , suggesting potential benefits in cognitive disorders like AD.

Properties

IUPAC Name |

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1,3,6,8H,2,4-5,7,9-11,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNRYLCRWPWRDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydrazino-thiazolo[5,4-d]pyrimidine](/img/structure/B2600058.png)

![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

![4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2600062.png)

![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)

![5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol](/img/structure/B2600074.png)

![Benzo[d]thiazol-6-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2600077.png)